molecular formula C23H19N3O3S B11035492 3-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

3-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11035492
M. Wt: 417.5 g/mol
InChI Key: WMPONWKJAONPFU-UHFFFAOYSA-N
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Description

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a benzodioxole moiety, a methoxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole moiety is synthesized by cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of Sulfanyl Group: The benzodioxole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine and an appropriate aldehyde or ketone to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxole and triazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C23H19N3O3S/c1-27-19-10-8-17(9-11-19)22-24-25-23(26(22)18-5-3-2-4-6-18)30-14-16-7-12-20-21(13-16)29-15-28-20/h2-13H,14-15H2,1H3

InChI Key

WMPONWKJAONPFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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